molecular formula C13H14FNO2S2 B6540137 1-(3-fluorophenyl)-N-[2-(thiophen-3-yl)ethyl]methanesulfonamide CAS No. 1060330-75-7

1-(3-fluorophenyl)-N-[2-(thiophen-3-yl)ethyl]methanesulfonamide

Cat. No. B6540137
CAS RN: 1060330-75-7
M. Wt: 299.4 g/mol
InChI Key: MOWQBGHFHWXNHY-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-N-[2-(thiophen-3-yl)ethyl]methanesulfonamide (FTE) is a novel compound with a wide range of applications in scientific research. It is a fluorinated sulfonamide, which is a type of organic compound that is used as a building block in the synthesis of other compounds. FTE is known for its versatility, as it can be used in a variety of synthetic and analytical methods. FTE is also used as a reagent in organic synthesis, as a chemical intermediate, and as a bioactive compound.

Scientific Research Applications

1-(3-fluorophenyl)-N-[2-(thiophen-3-yl)ethyl]methanesulfonamide has a wide range of applications in scientific research. It is used in the synthesis of other compounds, such as fluorinated polymers, and can be used as a reagent in organic synthesis. 1-(3-fluorophenyl)-N-[2-(thiophen-3-yl)ethyl]methanesulfonamide is also used as a chemical intermediate in the synthesis of other compounds, such as pharmaceuticals and agrochemicals. In addition, 1-(3-fluorophenyl)-N-[2-(thiophen-3-yl)ethyl]methanesulfonamide has been used in the synthesis of fluorescent dyes, which are used in biological imaging and fluorescence microscopy. 1-(3-fluorophenyl)-N-[2-(thiophen-3-yl)ethyl]methanesulfonamide is also used in the synthesis of fluorescent probes for the detection of proteins and other biomolecules.

Mechanism of Action

The mechanism of action of 1-(3-fluorophenyl)-N-[2-(thiophen-3-yl)ethyl]methanesulfonamide is not fully understood. However, it is believed that 1-(3-fluorophenyl)-N-[2-(thiophen-3-yl)ethyl]methanesulfonamide acts as an electron acceptor, which can affect the electronic structure of molecules and result in changes in the reactivity of the molecules. 1-(3-fluorophenyl)-N-[2-(thiophen-3-yl)ethyl]methanesulfonamide can also act as an electron donor, which can affect the reactivity of molecules by providing electrons to molecules. In addition, 1-(3-fluorophenyl)-N-[2-(thiophen-3-yl)ethyl]methanesulfonamide can interact with other molecules and affect the stability of the molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(3-fluorophenyl)-N-[2-(thiophen-3-yl)ethyl]methanesulfonamide are not fully understood. However, it has been shown to have antioxidant activity and can inhibit the growth of certain bacteria. 1-(3-fluorophenyl)-N-[2-(thiophen-3-yl)ethyl]methanesulfonamide has also been shown to have anti-inflammatory and antifungal activity. In addition, 1-(3-fluorophenyl)-N-[2-(thiophen-3-yl)ethyl]methanesulfonamide has been shown to have anti-cancer activity and can inhibit the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(3-fluorophenyl)-N-[2-(thiophen-3-yl)ethyl]methanesulfonamide in lab experiments include its versatility and its ability to be used as a reagent in organic synthesis. 1-(3-fluorophenyl)-N-[2-(thiophen-3-yl)ethyl]methanesulfonamide is also relatively inexpensive and can be easily synthesized from readily available materials. The main limitation of using 1-(3-fluorophenyl)-N-[2-(thiophen-3-yl)ethyl]methanesulfonamide in lab experiments is that its mechanism of action is not fully understood and its biochemical and physiological effects are not fully understood.

Future Directions

The future directions of 1-(3-fluorophenyl)-N-[2-(thiophen-3-yl)ethyl]methanesulfonamide research include further understanding of its mechanism of action, biochemical and physiological effects, and potential applications in the synthesis of other compounds. In addition, further research is needed to determine the potential therapeutic applications of 1-(3-fluorophenyl)-N-[2-(thiophen-3-yl)ethyl]methanesulfonamide and its potential use as a drug. Finally, further research is needed to determine the potential environmental impacts of 1-(3-fluorophenyl)-N-[2-(thiophen-3-yl)ethyl]methanesulfonamide and its potential toxicity.

Synthesis Methods

1-(3-fluorophenyl)-N-[2-(thiophen-3-yl)ethyl]methanesulfonamide can be synthesized in a variety of ways. One of the most common methods of synthesis involves the reaction of 3-fluorobenzaldehyde with 2-thiopheneethanol in the presence of sulfuric acid and a catalyst. This reaction produces a mixture of 1-(3-fluorophenyl)-N-[2-(thiophen-3-yl)ethyl]methanesulfonamide and its isomer, 1-(2-fluorophenyl)-N-[2-(thiophen-3-yl)ethyl]methanesulfonamide (1-(3-fluorophenyl)-N-[2-(thiophen-3-yl)ethyl]methanesulfonamideI). The mixture can then be separated using column chromatography. Other methods of synthesis include the reaction of 3-fluorobenzaldehyde with 2-thiopheneethanol in the presence of a base, such as sodium hydroxide, or the reaction of 3-fluorobenzaldehyde with 2-thiopheneethanol in the presence of a Lewis acid, such as zinc chloride.

properties

IUPAC Name

1-(3-fluorophenyl)-N-(2-thiophen-3-ylethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO2S2/c14-13-3-1-2-12(8-13)10-19(16,17)15-6-4-11-5-7-18-9-11/h1-3,5,7-9,15H,4,6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWQBGHFHWXNHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CS(=O)(=O)NCCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-fluorophenyl)-N-(2-(thiophen-3-yl)ethyl)methanesulfonamide

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